ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound that features a pyrroloquinoxaline core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the quinoxaline moiety, which is known for its biological activity, makes this compound a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with ethyl 2-oxo-2H-pyrrole-3-carboxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of heterogeneous catalysts, such as phosphate-based catalysts, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: N-substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for cell survival and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Pyrrolopyrazine derivatives
Uniqueness
Ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate stands out due to its unique benzyl substitution, which enhances its biological activity and specificity compared to other similar compounds. This structural feature allows for better interaction with molecular targets, making it a more potent candidate for drug development .
Properties
IUPAC Name |
ethyl 2-amino-1-benzylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-2-26-20(25)16-17-19(23-15-11-7-6-10-14(15)22-17)24(18(16)21)12-13-8-4-3-5-9-13/h3-11H,2,12,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSYRGUXUGNSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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